2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine
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Overview
Description
2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with 2-chloropyrimidine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
Scientific Research Applications
2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine core but lacks the chlorophenyl groups, resulting in different reactivity and applications.
4,6-Dichloropyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and biological activity.
Uniqueness
2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine is unique due to the presence of both chlorine atoms and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C16H9Cl3N2 |
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Molecular Weight |
335.6 g/mol |
IUPAC Name |
2-chloro-4,6-bis(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C16H9Cl3N2/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H |
InChI Key |
AQZJHGONWWIWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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